molecular formula C12H16O3 B1604840 Ethyl 3-(3-methoxyphenyl)propanoate CAS No. 7116-39-4

Ethyl 3-(3-methoxyphenyl)propanoate

Cat. No. B1604840
CAS RN: 7116-39-4
M. Wt: 208.25 g/mol
InChI Key: JKUZROGLCCUHCK-UHFFFAOYSA-N
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Description

“Ethyl 3-(3-methoxyphenyl)propanoate” is a chemical compound with the molecular formula C12H16O3 . It has an average mass of 208.254 Da and a monoisotopic mass of 208.109940 Da .


Molecular Structure Analysis

The molecular structure of “Ethyl 3-(3-methoxyphenyl)propanoate” consists of 12 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Ethyl 3-(3-methoxyphenyl)propanoate has been used in various chemical synthesis processes. For instance, it has played a role in the synthesis of enantiomeric neolignans and lignans, as found in the ethanol extract of Lobelia chinensis (Jian-xin Chen et al., 2010). It has also been involved in the study of N⋯π and O⋯π interactions in crystal packing, highlighting its significance in understanding molecular interactions (Zhenfeng Zhang et al., 2011).

Pharmaceutical Intermediates

This compound has been identified as a useful intermediate in the pharmaceutical industry. For example, its role in enzyme-mediated synthesis of pharmaceutical intermediates of PPAR agonists has been documented (E. Brenna et al., 2009). Additionally, ethyl p‐Methoxycinnamate isolated from Kaempferia galanga L. in Vietnam, a related compound, was studied for its chemical properties and potential applications (P. Luger et al., 1996).

Catalyst and Chemical Reactions

The compound has been a part of studies involving crown ethers and chromenone-crown ethers. These studies have explored the synthesis and properties of these compounds for various applications (M. Bulut & Ç. Erk, 2001). Furthermore, research has been conducted on the electroreductive radical cyclization of ethyl 2‐Bromo‐3‐allyloxy‐ and‐3‐(propargyloxy)propanoates, showcasing its importance in organic synthesis (A. Esteves et al., 2005).

Spectroscopy and Crystallography

The compound has been involved in spectroscopic studies, such as those examining polymorphism in pharmaceutical compounds. This includes a spectroscopic and diffractometric study of polymorphic forms, demonstrating the compound's relevance in pharmaceutical research (F. Vogt et al., 2013).

Bioreduction and Enantioselectivity

Ethyl 3-(3-methoxyphenyl)propanoate has been used in studies exploring stereoselective bioreduction. For instance, research on the bioreduction of ethyl 3-oxo-3-(2-thienyl) propanoate using the dehydrogenase/reductase ChKRED12 highlights its role in producing key chiral intermediates (Zhi-qiang Ren et al., 2019).

Safety And Hazards

Safety data sheets suggest that “Ethyl 3-(3-methoxyphenyl)propanoate” should be handled with care. It’s recommended to avoid contact with skin, eyes, and clothing, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

ethyl 3-(3-methoxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-3-15-12(13)8-7-10-5-4-6-11(9-10)14-2/h4-6,9H,3,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKUZROGLCCUHCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90342769
Record name Ethyl 3-(3-methoxyphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90342769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(3-methoxyphenyl)propanoate

CAS RN

7116-39-4
Record name Ethyl 3-methoxybenzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7116-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-(3-methoxyphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90342769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 3-methoxyphenylsuccinic acid (1.500 g, 8.32 mmol) in dry ethanol (15 mL) with a small quantity of DOWEX™ strong acid ion exchange resin was refluxed for 22 h. The reaction mixture was filtered and the solvent evaporated in vacuo to give 1.618 g of ester 25. Yield 93%. 1H NMR (300 MHz, CDCl3) δ ppm: 7.15 (q, J=8.6 Hz, 1H), 6.72 (d, J=7.8 Hz, 1H), 6.65-6.70 (m, 2H), 4.06 (q, J=7.1 Hz, 2H), 3.72 (s, 3H), 2.86 (t, J=7.9 Hz, 2H), 2.54 (t, J=7.9 Hz, 2H), 1.17 (t, J=7.1 Hz, 3H); 13C NMR (75 MHz, CDCl3) δ ppm: 172.9, 159.7, 142.2, 129.4, 120.6, 114.0, 111.6, 60.4, 55.1, 35.8, 31.0, 14.2; HRMS (EI) m/z: calcd for C12H16O3: 208.1099. found: 208.1104.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
L SMITH - 2018 - etheses.dur.ac.uk
We present three projects linked by our use of continuous flow chemistry in the synthesis of organic intermediates. The first is the synthesis of 1,1'-spirobiindane-7,7'-diol (SPINOL) in 6 …
Number of citations: 2 etheses.dur.ac.uk
HR Yang, IK Choi, CH Lee - Journal of Conservation Science, 2022 - e-jcs.org
당진 신암사 금동여래좌상의 개금층은 전반적으로 금박의 부착형태가 고르지 않고, 광택도 저하와 균열 등의 손상이 발생하였다. 이와 같은 개금층 손상은 불상의 내식성을 저하시켜 금속…
Number of citations: 3 e-jcs.org

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